molecular formula C13H17NO B5877015 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one

2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B5877015
M. Wt: 203.28 g/mol
InChI Key: OGDCJTIDXAPWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one, also known as CHACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a pesticide. In material science, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a fluorescent probe.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is not fully understood. However, it has been suggested that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one may exert its effects by inhibiting the activity of certain enzymes or by interacting with cellular membranes.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. In vivo studies have demonstrated that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can reduce inflammation, inhibit tumor growth, and improve viral clearance. However, the exact mechanisms by which 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one exerts these effects are still under investigation.

Advantages and Limitations for Lab Experiments

One advantage of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a low toxicity profile, making it a relatively safe compound for use in lab experiments. However, one limitation of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one research. One area of interest is the development of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one-based drugs for the treatment of inflammation, cancer, and viral infections. Another area of interest is the development of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one-based fluorescent probes for use in material science and biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one and to optimize its synthesis method for improved yield and purity.
Conclusion:
In conclusion, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been shown to have a low toxicity profile. However, further research is needed to fully understand its mechanism of action and to optimize its use for various applications.

Synthesis Methods

The synthesis of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one involves the reaction of cyclohexylamine with 2,4,6-cycloheptatrien-1-one in the presence of a catalyst. This reaction results in the formation of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one as a yellow crystalline solid. The yield of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

2-(cyclohexylamino)cyclohepta-2,4,6-trien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-10-6-2-5-9-12(13)14-11-7-3-1-4-8-11/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDCJTIDXAPWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one

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